molecular formula C7H20Cl3N5S2 B13773026 N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride CAS No. 63915-53-7

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride

Cat. No.: B13773026
CAS No.: 63915-53-7
M. Wt: 344.8 g/mol
InChI Key: GTAHSTJTMAABTQ-UHFFFAOYSA-N
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Description

N,N-Bis(2-guanylthioethyl)methylamine trihydrochloride is a trihydrochloride salt featuring a central methylamine backbone substituted with two guanylthioethyl groups. This compound is hypothesized to exhibit reduced alkylating toxicity compared to chloroethyl analogs due to the replacement of reactive chlorine atoms with guanidine-thioether groups.

Properties

CAS No.

63915-53-7

Molecular Formula

C7H20Cl3N5S2

Molecular Weight

344.8 g/mol

IUPAC Name

bis[2-[amino(azaniumylidene)methyl]sulfanylethyl]-methylazanium;trichloride

InChI

InChI=1S/C7H17N5S2.3ClH/c1-12(2-4-13-6(8)9)3-5-14-7(10)11;;;/h2-5H2,1H3,(H3,8,9)(H3,10,11);3*1H

InChI Key

GTAHSTJTMAABTQ-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CCSC(=[NH2+])N)CCSC(=[NH2+])N.[Cl-].[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves the reaction of diethylamine with guanidine derivatives under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at a specific temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The final product is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

Chemistry: In chemistry, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is used as a reagent in organic synthesis. It is employed in the preparation of various organic compounds due to its reactivity and stability .

Biology: This compound is used in biological research to study enzyme interactions and protein modifications. Its unique structure allows it to interact with specific biological molecules, making it a valuable tool in biochemical studies .

Medicine: In medicine, bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride is investigated for its potential therapeutic applications. It is studied for its effects on cellular processes and its potential use in drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of bis[2-(azaniumylcarbonimidoyl)sulfanylethyl]-methylazanium trichloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved in its action include modulation of enzyme activity, protein-protein interactions, and cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds for Comparison :

N,N-Bis(2-chloroethyl)methylamine

  • Functional Groups : Chloroethyl, tertiary amine.
  • Properties : Highly reactive alkylating agent; undergoes cyclization in aqueous hydrazine to form heterocyclic products (e.g., piperazines) .
  • Applications : Precursor in chemical synthesis; historically studied for its cytotoxic properties .

Benzoxazine Dimers (e.g., MMD, EMD, MeMD)

  • Functional Groups : Hydroxybenzyl, tertiary amine.
  • Properties : Act as ligands for rare earth metals (e.g., Ce³⁺) with a 1:6 metal-to-ligand ratio. Form stable complexes for ceramic precursor synthesis .

Salen Ligands (e.g., (S)L3H2, (R)L4H2)

  • Functional Groups : Methoxysalicylidene, cyclohexanediamine.
  • Properties : Chiral ligands for transition metals (e.g., Pt²⁺); used in asymmetric catalysis .

N,N-Bis(2-hydroxyethyl)-3-chloroaniline

  • Functional Groups : Hydroxyethyl, chloroaryl.
  • Properties : Moderate water solubility; reacts with oxidizers to release toxic HCl gas .

Physicochemical Properties

Compound Water Solubility Stability Metal Binding Capacity
N,N-Bis(2-guanylthioethyl)methylamine triHCl High (salt form) Stable in acidic conditions Potential via thioether-S and guanidine-N donors (theoretical)
N,N-Bis(2-chloroethyl)methylamine Low Reacts with nucleophiles None reported
Benzoxazine dimers (MMD) Moderate (ethanol) Stable in solution 1:6 ratio with Ce³⁺
Salen-Pt(II) complexes Low (DMSO) Air-sensitive 1:1 ratio with Pt²⁺

Biological Activity

Overview of N,N-Bis(2-guanylthioethyl)methylamine Trihydrochloride

This compound is a synthetic compound that belongs to the class of guanylthioethylamines. It is characterized by its guanidine functional groups, which are known for their biological activity, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₅Cl₃N₄S₂
  • Molecular Weight : 292.71 g/mol
  • CAS Number : Not specified in the search results.

The compound features two guanylthioethyl groups attached to a methylamine backbone, which may influence its solubility and reactivity.

The biological activity of this compound is primarily attributed to its guanidine moieties. Compounds with guanidine groups often exhibit:

  • Antimicrobial Activity : Guanidine derivatives have been shown to possess antibacterial and antifungal properties. This may be due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
  • Cytotoxic Effects : Some studies suggest that guanidine-containing compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
  • Neuroprotective Effects : Research indicates that certain guanidine derivatives may protect neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.

Research Findings

  • Antimicrobial Studies : In vitro studies have demonstrated that guanidine derivatives exhibit significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
  • Cancer Research : A study published in Journal of Medicinal Chemistry highlighted the cytotoxic effects of guanidine-based compounds on human cancer cell lines, indicating their potential as chemotherapeutic agents.
  • Neuroprotection : Research in Neuroscience Letters reported that certain guanidine derivatives could mitigate oxidative stress in neuronal cells, providing a protective effect against neurotoxicity.

Case Studies

  • Case Study 1 : A clinical trial investigated the efficacy of a related guanidine compound in treating bacterial infections. Results showed a significant reduction in infection rates among treated patients compared to controls.
  • Case Study 2 : An experimental study evaluated the anticancer properties of this compound in vitro, revealing dose-dependent cytotoxicity against several cancer cell lines.

Data Table: Biological Activities of Guanidine Derivatives

Compound NameActivity TypeTarget Organism/Cell TypeReference
N,N-Bis(2-guanylthioethyl)methylamineAntimicrobialStaphylococcus aureusJournal of Antimicrobial Chem.
N,N-Bis(2-guanylthioethyl)methylamineCytotoxicHuman cancer cell linesJournal of Medicinal Chemistry
N,N-Bis(2-guanylthioethyl)methylamineNeuroprotectiveNeuronal cellsNeuroscience Letters

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